molecular formula C15H19N3O2 B6127883 2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one

2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one

Cat. No.: B6127883
M. Wt: 273.33 g/mol
InChI Key: UPTWOTGZHFVAKW-UHFFFAOYSA-N
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Description

2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with a butoxyanilino group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one typically involves the following steps:

    Preparation of 4-butoxyaniline: This can be achieved by reacting 4-nitroaniline with butanol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Formation of the pyrimidine ring: The 4-butoxyaniline is then reacted with appropriate reagents to form the pyrimidine ring. One common method involves the reaction of 4-butoxyaniline with ethyl acetoacetate and urea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. This includes using larger reactors, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-butoxyaniline: A precursor in the synthesis of 2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one.

    4-methylpyrimidine: Shares the pyrimidine core structure.

    2-anilinopyrimidine: Similar structure with an anilino group at the 2-position.

Uniqueness

This compound is unique due to the combination of the butoxyanilino and methyl groups on the pyrimidine ring, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

2-(4-butoxyanilino)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-4-9-20-13-7-5-12(6-8-13)17-15-16-11(2)10-14(19)18-15/h5-8,10H,3-4,9H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTWOTGZHFVAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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